molecular formula C12H9N3O B2918820 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL CAS No. 874764-64-4

5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B2918820
CAS No.: 874764-64-4
M. Wt: 211.224
InChI Key: WTXZHEFXYVLIDI-UHFFFAOYSA-N
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Description

5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings, with a phenyl group attached at the 5-position and a hydroxyl group at the 7-position. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Biochemical Analysis

Biochemical Properties

It is known that pyrazolo[1,5-a]pyrimidine derivatives, to which 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL belongs, have shown significant enzymatic inhibitory activity . This suggests that this compound may interact with various enzymes and proteins, influencing biochemical reactions.

Cellular Effects

Some pyrazolo[1,5-a]pyrimidine derivatives have shown anticancer potential , suggesting that this compound might also influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that some pyrazolo[1,5-a]pyrimidine derivatives can inhibit CDK2, a protein kinase involved in cell cycle regulation . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Some pyrazolo[1,5-a]pyrimidines have shown significant photophysical properties , suggesting that this compound might also exhibit changes in its effects over time.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the use of Vilsmeier-Haack conditions, where the reaction proceeds via an addition-elimination mechanism, resulting in the formation of the desired pyrazolo[1,5-A]pyrimidine core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyrimidines with different functional groups, which can exhibit diverse biological activities and properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL stands out due to its unique structural features, such as the presence of a phenyl group at the 5-position and a hydroxyl group at the 7-position. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-8-10(9-4-2-1-3-5-9)14-11-6-7-13-15(11)12/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCBMSUTIBMISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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